molecular formula C9H8F3NO2 B170562 Methyl 3-amino-4-(trifluoromethyl)benzoate CAS No. 126541-82-0

Methyl 3-amino-4-(trifluoromethyl)benzoate

Cat. No.: B170562
CAS No.: 126541-82-0
M. Wt: 219.16 g/mol
InChI Key: GESWYDYJQMSAOJ-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Benzoate (B1203000) Ester Chemistry

Methyl 3-amino-4-(trifluoromethyl)benzoate is a significant member of the fluorinated benzoate ester family, a class of compounds widely utilized in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. In the case of benzoate esters, fluorination, particularly with a trifluoromethyl (CF3) group, can enhance metabolic stability, binding affinity to biological targets, and other pharmacokinetic properties.

While a variety of fluorinated benzoate esters exist, such as methyl 4-(trifluoromethyl)benzoate and methyl 3-amino-4-fluorobenzoate, the specific arrangement of an amino group at the 3-position and a trifluoromethyl group at the 4-position in this compound provides a distinct pattern of electronic and steric properties. This unique substitution pattern makes it a valuable and often sought-after intermediate in multi-step synthetic pathways. Its utility is underscored by its commercial availability from various chemical suppliers.

Significance of Amino and Trifluoromethyl Functionalities in Organic Synthesis and Medicinal Chemistry

The chemical reactivity and utility of this compound are largely dictated by the interplay of its amino (-NH2) and trifluoromethyl (-CF3) groups.

The amino group is a versatile functional handle in organic synthesis. It can act as a nucleophile, a base, or be converted into a wide array of other functional groups, such as amides, sulfonamides, and diazonium salts. In the context of the benzene (B151609) ring, the amino group is a powerful activating group and directs electrophilic aromatic substitution to the ortho and para positions. libretexts.org This directing effect is crucial for the regioselective synthesis of more complex molecules.

The trifluoromethyl group , on the other hand, is a strong electron-withdrawing group. youtube.com This property significantly influences the reactivity of the aromatic ring, making it less susceptible to electrophilic attack and deactivating it. youtube.com The CF3 group is also known for its high lipophilicity and metabolic stability, properties that are highly desirable in drug design. lumenlearning.com The introduction of a CF3 group can enhance a molecule's ability to cross cell membranes and can block metabolic pathways that would otherwise deactivate a drug. lumenlearning.com

The combination of the electron-donating amino group and the electron-withdrawing trifluoromethyl group on the same aromatic ring creates a unique electronic environment. The amino group's activating, ortho-, para-directing influence is tempered by the deactivating nature of the adjacent trifluoromethyl group. This electronic push-pull system can be strategically exploited in various chemical transformations, allowing for selective reactions at different positions of the molecule.

Overview of Current Research Trends and Applications

This compound has emerged as a key building block in the synthesis of a range of biologically active compounds. Its bifunctional nature, possessing both a reactive amino group and a modifiable ester, makes it an attractive starting material for constructing more elaborate molecular architectures.

A significant area of application is in the development of novel therapeutics. For instance, it has been cited as an intermediate in the synthesis of potential anticancer agents. The core structure of 3-amino-4-(trifluoromethyl)benzoic acid, the carboxylic acid analog of the title compound, is found in various compounds explored for their therapeutic potential. sigmaaldrich.cnsigmaaldrich.comnih.gov

Furthermore, this compound is a precursor to more complex heterocyclic systems. For example, derivatives of 4-(trifluoromethyl)aniline (B29031), which can be conceptually derived from this compound, have been used to synthesize quinobenzothiazinium salts with demonstrated anticancer properties. sigmaaldrich.com The presence of the trifluoromethyl group in these structures is often critical for their biological activity. sigmaaldrich.com

The amino group of this compound can be readily acylated or otherwise modified to introduce diverse side chains, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This versatility allows for its incorporation into a wide range of molecular scaffolds, making it a valuable tool for medicinal chemists and researchers in drug discovery.

Data Tables

Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 126541-82-0 libretexts.org
Molecular Formula C9H8F3NO2 libretexts.org
Molecular Weight 219.16 g/mol beilstein-journals.org
Physical Form Solid preprints.org
Purity ≥95% preprints.org
Storage Temperature 2-8°C, protect from light preprints.org

Spectroscopic Data References

Type of SpectrumReference
Nuclear Magnetic Resonance (NMR) mdpi.com
Infrared (IR) nist.gov
Mass Spectrometry (MS) nist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-8(14)5-2-3-6(7(13)4-5)9(10,11)12/h2-4H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESWYDYJQMSAOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568331
Record name Methyl 3-amino-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126541-82-0
Record name Methyl 3-amino-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Direct Esterification Approaches to Methyl 3-amino-4-(trifluoromethyl)benzoate

Direct esterification of 3-amino-4-(trifluoromethyl)benzoic acid with methanol (B129727) represents a straightforward and common approach to obtaining the target methyl ester. This transformation is typically achieved through acid-catalyzed Fischer esterification or by using other activating agents for the carboxylic acid.

The esterification of substituted benzoic acids, such as 3-amino-4-(trifluoromethyl)benzoic acid, is a well-established reaction in organic synthesis. The Fischer-Speier esterification is a classic method that involves reacting the carboxylic acid with an excess of alcohol, in this case, methanol, in the presence of a strong acid catalyst. researchgate.net The reaction is an equilibrium process, and to drive it towards the formation of the ester, the water formed as a byproduct is often removed, or a large excess of the alcohol is used. researchgate.net For aminobenzoic acids, the presence of the basic amino group requires a stoichiometric amount of the acid catalyst to protonate the amine, which would otherwise interfere with the catalytic cycle. researchgate.net

A common procedure involves dissolving the aminobenzoic acid in methanol, followed by the slow addition of a catalyst like concentrated sulfuric acid or thionyl chloride. researchgate.netchemicalbook.com The mixture is then typically heated under reflux for several hours to drive the reaction to completion. chemicalbook.com Following the reaction, a basic workup is necessary to neutralize the excess acid and deprotonate the ammonium (B1175870) salt to yield the free amino ester. youtube.comlibretexts.org

For instance, a general method for the esterification of a similar compound, 3-amino-4-methylbenzoic acid, involves dissolving the acid in anhydrous methanol, cooling the solution, and adding thionyl chloride dropwise. The reaction mixture is then refluxed for four hours. After concentration, the product is isolated by extraction following neutralization with a saturated aqueous sodium bicarbonate solution. chemicalbook.com This method can be adapted for the synthesis of this compound.

Table 1: General Conditions for Fischer Esterification of Aminobenzoic Acids

ParameterConditionReference
Starting MaterialSubstituted Aminobenzoic Acid researchgate.net
AlcoholMethanol (often in excess) chemicalbook.com
CatalystConcentrated H₂SO₄ or SOCl₂ researchgate.netchemicalbook.com
TemperatureReflux chemicalbook.com
Reaction TimeSeveral hours (e.g., 4-75 minutes) researchgate.netchemicalbook.com
WorkupNeutralization with aqueous base (e.g., NaHCO₃, Na₂CO₃) youtube.comlibretexts.org

A variety of catalytic systems can be employed for the esterification of substituted benzoic acids. While traditional methods rely on mineral acids like sulfuric acid, alternative catalysts have been developed to improve reaction efficiency, reduce waste, and simplify purification. orgsyn.org

Mineral Acids: Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification. researchgate.netyoutube.com Dry hydrogen chloride gas dissolved in methanol is another classical reagent for this transformation. nih.gov These catalysts protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. youtube.com

Thionyl Chloride: Thionyl chloride in methanol is a highly effective system for the esterification of amino acids and their derivatives. chemicalbook.com It is believed to first react with methanol to form methyl chlorosulfite and HCl in situ. The carboxylic acid is then converted to an acyl chloride or a related activated species, which readily reacts with methanol to form the ester.

Heterogeneous Catalysts: Solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, have been used for the solvent-free esterification of substituted benzoic acids. semanticscholar.org These catalysts offer advantages like easy separation from the reaction mixture and potential for recycling. Metal-Organic Frameworks (MOFs), such as UiO-66-NH₂, have also been demonstrated as efficient heterogeneous catalysts for the methyl esterification of fluorinated aromatic carboxylic acids. rsc.org

Other Reagents: Trimethylchlorosilane (TMSCl) in methanol provides a convenient and mild system for the preparation of methyl esters of various amino acids at room temperature. nih.gov This method is known for its simple workup and good to excellent yields. nih.gov

Table 2: Comparison of Catalytic Systems for Esterification

Catalyst SystemTypical ConditionsAdvantagesReference
Conc. H₂SO₄ / MethanolRefluxInexpensive, effective researchgate.net
SOCl₂ / MethanolRefluxHigh yields, good for amino acids chemicalbook.com
UiO-66-NH₂ / MethanolElevated temperatureHeterogeneous, reusable, efficient for fluorinated acids rsc.org
TMSCl / MethanolRoom TemperatureMild conditions, simple workup, good yields nih.gov

Advanced Synthetic Transformations Leading to this compound and its Analogues

Modern synthetic chemistry offers advanced transformations for the synthesis of complex molecules, including those containing trifluoromethyl groups. While specific examples leading directly to this compound are not extensively documented in the context of "advanced transformations," several methods exist for the synthesis of trifluoromethylated amines and their analogues, which could potentially be adapted.

One such advanced strategy is the catalytic asymmetric synthesis of trifluoromethylated amines. For example, a highly enantioselective catalytic isomerization of trifluoromethyl imines has been developed, providing access to optically active trifluoromethylated amines. nih.gov Another innovative approach involves the biocatalytic N-H bond insertion with acceptor-acceptor carbene donors, catalyzed by engineered cytochrome c variants, to produce enantioenriched α-trifluoromethyl amino esters. rochester.edu These methods are particularly valuable for creating chiral building blocks for the pharmaceutical industry.

Furthermore, one-pot syntheses for trifluoromethyl amines have been reported, such as the reaction of secondary amines with sodium triflinate (CF₃SO₂Na) and a hypervalent iodine reagent, which allows for the introduction of the trifluoromethyl group onto the nitrogen atom. rsc.org While these methods focus on N-trifluoromethylation or the synthesis of α-trifluoromethyl amines, they highlight the ongoing development of novel strategies for incorporating trifluoromethyl groups into organic molecules, which could inspire new routes to compounds like this compound and its derivatives.

Reductive Amination Strategies

Reductive amination serves as a powerful and versatile method for the synthesis of amines. masterorganicchemistry.commdpi.com This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.commdpi.com

While direct reductive amination is a cornerstone of amine synthesis, its application to the synthesis of this compound would likely involve a precursor containing a carbonyl group at the 3-position and a trifluoromethyl group at the 4-position of the benzoic acid methyl ester. The amino group would then be introduced by reacting this precursor with an ammonia (B1221849) source under reductive conditions. The efficiency of this approach is contingent on the availability of the appropriately substituted carbonyl precursor.

A variety of catalysts and reaction conditions have been developed to optimize reductive amination processes. For instance, the use of α-picoline-borane as a reducing agent in the presence of acetic acid has proven effective in both methanol and water, and even under neat conditions. organic-chemistry.org Furthermore, supramolecular catalysts have been shown to facilitate site-selective reductive amination under mild, aqueous conditions. escholarship.org

Coupling Reactions for Substituted Benzene (B151609) Rings

Cross-coupling reactions are fundamental in constructing substituted aromatic rings and have been employed in the synthesis of related trifluoromethylated compounds. These methods allow for the precise and controlled formation of carbon-carbon and carbon-heteroatom bonds.

One notable strategy involves a catalytic and site-selective dual functionalization of arenes via cross-coupling reactions of p-quinols with amines and isocyanides or phosphites. This approach has been successful in generating 3-amino-benzamides and 3-amino-arylphosphonates with high yields and excellent control over regioselectivity and chemoselectivity. researchgate.net The reaction proceeds under environmentally benign conditions and is scalable. researchgate.net Mechanistic studies suggest the in-situ generation of tunable iminium ions from the condensation of 4-trifluoromethyl-p-quinols with cyclic amines, leading to the divergent synthesis of trifluoromethylated arylamines. researchgate.net

Another approach utilizes a three-component reaction of 4-(trifluoromethyl)-p-quinol silyl (B83357) ethers, which act as dielectrophiles, with a sulfur nucleophile and a carbon nucleophile. This method has been used to produce trifluoromethylated arenes. researchgate.net

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product, this compound. Key factors that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.

In the context of related trifluoromethylated arene syntheses, several studies have highlighted the importance of optimizing these conditions. For instance, in a three-component reaction to synthesize a trifluoromethyl arene, indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) was used as a catalyst. researchgate.net The yield of the product was found to be sensitive to the catalyst loading and reaction temperature, with lower loadings or temperatures resulting in decreased yields. researchgate.net The choice of solvent also played a significant role, with 1,2-dichloroethane (B1671644) (DCE) providing the highest yield compared to dichloromethane (B109758) (DCM), acetonitrile (B52724), or tetrahydrofuran (B95107) (THF). researchgate.net The addition of an additive like trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) was also shown to produce high yields. researchgate.net

Similarly, in the synthesis of dihydrobenzofuran neolignans via oxidative coupling, the choice of oxidant and solvent was critical. Silver(I) oxide proved to be the most efficient oxidant, and acetonitrile was found to provide the best balance between conversion and selectivity. scielo.br Optimizing the reaction time also led to a significant reduction from 20 to 4 hours without a major impact on the outcome. scielo.br

The following table summarizes the optimization of conditions for a related trifluoromethyl arene synthesis:

EntryAdditiveCatalyst Loading (mol%)Temperature (°C)SolventYield (%)
1TMSCl1050DCE65
2TMSCl1080DCE75
3TMSCl10rtDCE91
4TMSCl100DCE62
5TMSOTf10rtDCE90
6TMSCl5rtDCE73
7TMSCl10rtDCM78
8TMSCl10rtMeCN55
9TMSCl10rtTHF43

Data adapted from a study on the synthesis of a trifluoromethyl arene. researchgate.net

Stereochemical Considerations in Syntheses (If Applicable)

For the synthesis of this compound itself, there are no stereocenters in the final molecule, so stereochemical considerations are not directly applicable. However, in the synthesis of related or derived compounds where stereochemistry is a factor, such as β-amino-α-trifluoromethyl alcohols, the control of stereoisomers becomes a critical aspect.

For example, the reduction of α-aminoalkyl trifluoromethyl ketones can lead to the formation of diastereomeric β-amino-α-trifluoromethyl alcohols. The reduction of N-Boc-proline methyl ester derived trifluoromethyl ketone with sodium borohydride resulted in a mixture of two diastereoisomers. nih.gov Similarly, the nucleophilic trifluoromethylation of N-protected α-amino aldehydes using (trifluoromethyl)trimethylsilane (B129416) (TMS-CF₃) also produced a mixture of diastereoisomers. nih.gov In such cases, the choice of reducing agent, catalyst, and reaction conditions can influence the diastereomeric ratio of the products.

Chemical Reactivity and Transformation Studies

Reactivity of the Amino Group

The amino group attached to the benzene (B151609) ring is a key site for reactivity, participating in oxidation, derivatization, and diazotization reactions. Its nucleophilicity is influenced by the electronic effects of the other substituents on the ring.

The amino group of Methyl 3-amino-4-(trifluoromethyl)benzoate is susceptible to oxidation. While specific studies on this exact molecule are not prevalent, analogous transformations on similar compounds suggest potential pathways. For instance, powerful oxidizing agents like methyl(trifluoromethyl)dioxirane (TFD) are known to oxidize amino groups under mild conditions. nih.gov Such reactions can lead to the formation of N-hydroxy derivatives or other oxidized nitrogen species. The reaction's outcome is often dependent on the specific reagents and conditions employed, including the solvent and temperature.

Table 1: Potential Oxidation Reactions of the Amino Group

Oxidizing Agent Potential Product Reaction Conditions
Methyl(trifluoromethyl)dioxirane (TFD) Methyl 3-(hydroxyamino)-4-(trifluoromethyl)benzoate Mild conditions (e.g., 0 °C to room temperature), neutral pH

The nucleophilic nature of the primary amino group allows for straightforward derivatization through acylation and alkylation.

Acylation: The compound readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding N-acyl amide derivatives. This reaction is a common strategy for protecting the amino group or for synthesizing biologically active amide compounds.

Alkylation: N-alkylation can be achieved through several methods. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165), is a common approach to introduce alkyl groups. chimia.ch Direct alkylation with alkyl halides can also occur, though it may lead to mixtures of mono- and di-alkylated products.

Table 2: Representative Derivatization Reactions

Reaction Type Reagent Product
Acylation Acetyl chloride / Pyridine Methyl 3-(acetylamino)-4-(trifluoromethyl)benzoate
Alkylation (Reductive) Benzaldehyde / NaBH₄ Methyl 3-(benzylamino)-4-(trifluoromethyl)benzoate

As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C). The result is the formation of a diazonium salt, a highly versatile intermediate. beilstein-journals.orgresearchgate.netbeilstein-journals.org

This diazonium salt can then be subjected to a variety of subsequent reactions:

Sandmeyer Reactions: The diazonium group can be replaced by various nucleophiles (e.g., -Cl, -Br, -CN) using copper(I) salts as catalysts.

Schiemann Reaction: Replacement of the diazonium group with fluorine can be achieved using fluoroboric acid (HBF₄).

Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds (like phenols or anilines) to form brightly colored azo compounds.

Table 3: Transformations via Diazonium Salt Intermediate

Reaction Name Reagents Product
Sandmeyer (Chlorination) NaNO₂, HCl; then CuCl Methyl 3-chloro-4-(trifluoromethyl)benzoate
Sandmeyer (Bromination) NaNO₂, HBr; then CuBr Methyl 3-bromo-4-(trifluoromethyl)benzoate

Transformations Involving the Ester Moiety

The methyl ester group provides another handle for chemical modification, primarily through nucleophilic acyl substitution reactions.

The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemspider.com The reaction is irreversible as the carboxylate salt is formed, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.

Acid-Catalyzed Hydrolysis: This is a reversible reaction requiring heating the ester with a strong acid in the presence of excess water.

Table 4: Hydrolysis of the Methyl Ester

Condition Reagents Product
Basic (Saponification) 1. NaOH (aq), Heat 2. HCl (aq) 3-Amino-4-(trifluoromethyl)benzoic acid

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this involves reacting it with a different alcohol (e.g., ethanol (B145695), propanol) in the presence of an acid or base catalyst. This equilibrium-driven process is often facilitated by using the new alcohol as the solvent to drive the reaction toward the desired product. This method is useful for synthesizing a series of different esters from the parent methyl ester.

Table 5: Transesterification Examples

Alcohol Catalyst Product
Ethanol H₂SO₄ (catalytic) Ethyl 3-amino-4-(trifluoromethyl)benzoate
Isopropanol Sodium methoxide (catalytic) Isopropyl 3-amino-4-(trifluoromethyl)benzoate

Reactions at the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is renowned for its exceptional stability, a consequence of the high bond energy of the carbon-fluorine bond. youtube.com This robustness often renders it inert under many reaction conditions. youtube.com However, its strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring to which it is attached. While direct transformations of the trifluoromethyl group on aromatic rings are challenging, they can be achieved under specific and often harsh conditions, such as in the presence of superacids which can lead to protolytic defluorination and the formation of reactive electrophilic species.

Influence on Aromatic Ring Reactivity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. youtube.com Its presence on an aromatic ring has a profound deactivating effect on electrophilic aromatic substitution reactions. This deactivation stems from the inductive withdrawal of electron density from the benzene ring, making it less nucleophilic and therefore less susceptible to attack by electrophiles.

In the case of this compound, the aromatic ring is substituted with three distinct functional groups, each exerting its own electronic influence:

Amino group (-NH2): A strong activating group that donates electron density to the ring through resonance, directing incoming electrophiles to the ortho and para positions.

Trifluoromethyl group (-CF3): A strong deactivating group that withdraws electron density via induction, directing incoming electrophiles to the meta position.

Methyl ester group (-COOCH3): A deactivating group that withdraws electron density through both induction and resonance, also directing incoming electrophiles to the meta position.

Participation in Nucleophilic Substitution Reactions

The strong electron-withdrawing nature of the trifluoromethyl group can activate an aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a suitable leaving group. In such cases, the -CF3 group can stabilize the negatively charged Meisenheimer intermediate formed during the reaction.

However, in this compound, there is no readily displaceable leaving group on the aromatic ring under typical SNAr conditions. The primary amino group, while being a nucleophile itself, is not a leaving group in this context. Therefore, direct nucleophilic substitution on the aromatic ring of this molecule is not a commonly observed reaction pathway. Instead, the amino group is more likely to act as the nucleophile in reactions. For example, anilines with trifluoromethyl groups can participate in nucleophilic attack on other electrophilic centers.

Chemo- and Regioselectivity in Complex Reaction Systems

The presence of multiple functional groups with differing electronic properties in this compound makes it an interesting substrate for studying chemo- and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, the primary amino group is the most nucleophilic and basic site, making it the likely point of initial reaction with electrophiles or acids. The ester group could undergo hydrolysis or aminolysis under appropriate conditions, representing another potential reaction site.

Regioselectivity in electrophilic aromatic substitution is determined by the combined directing effects of the existing substituents. The powerful ortho-, para- directing influence of the amino group at position 3 will direct incoming electrophiles primarily to positions 2 and 6.

PositionDirecting Effect of -NH2 (at C3)Directing Effect of -CF3 (at C4)Directing Effect of -COOCH3 (at C1)Overall Predicted Outcome for Electrophilic Substitution
2 ortho (activating)meta (deactivating)ortho (deactivating)Favored
5 meta (deactivating)ortho (deactivating)meta (deactivating)Disfavored
6 para (activating)meta (deactivating)meta (deactivating)Highly Favored

As indicated in the table, the position most activated towards electrophilic attack is C6, which is para to the strongly activating amino group and meta to both deactivating groups. The C2 position, ortho to the amino group, is also activated, though likely to a lesser extent due to potential steric hindrance from the adjacent ester group.

This predictable regioselectivity makes this compound a useful building block in organic synthesis, allowing for the controlled introduction of new substituents onto the aromatic ring. For instance, it can serve as a precursor for the synthesis of complex heterocyclic compounds, such as quinolines, through reactions that exploit the nucleophilicity of the amino group and the regiochemical control exerted by the substituents.

Applications in Advanced Organic Synthesis

Building Block in the Construction of Complex Organic Molecules

Methyl 3-amino-4-(trifluoromethyl)benzoate serves as a fundamental building block in the synthesis of more complex organic molecules. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The amino group can undergo a wide range of reactions, including acylation, alkylation, and diazotization, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. The trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity, is a key feature for molecules designed for biological applications.

An example of its application is in the synthesis of complex heterocyclic systems with potential therapeutic applications. For instance, related trifluoromethyl-anilines are used in the synthesis of quinobenzothiazinium salts, which have demonstrated significant anticancer activity. nih.gov The synthesis involves the reaction of a substituted quinolinium salt with a trifluoromethyl-aniline derivative, leading to the formation of a tetracyclic system. nih.gov The presence of the trifluoromethyl group in these complex structures has been shown to enhance their anticancer potency. nih.gov

Precursor for Fluorinated Heterocyclic Compounds

The presence of both an amino group and a methyl ester in an ortho-relationship to the trifluoromethyl group makes this compound an ideal precursor for the synthesis of a variety of fluorinated heterocyclic compounds. These heterocycles are of great interest in medicinal chemistry and materials science due to their unique biological and physical properties.

The amino group can react with a wide range of reagents to form cyclic structures. For example, reaction with 1,1'-carbonyldiimidazole (B1668759) can lead to the formation of a benzoxazinone (B8607429) ring. Condensation reactions with dicarbonyl compounds or their equivalents can yield various five- and six-membered heterocycles. Furthermore, the amino group can be converted into other functionalities, such as an azide (B81097) or a nitrile, which can then participate in cycloaddition reactions to generate triazoles or other nitrogen-containing heterocycles. The synthesis of trifluoromethyl-substituted pyridines, for instance, is a key area in the development of new agrochemicals. nih.gov

Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates

This compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. bldpharm.comarkema.com The trifluoromethyl group is a common feature in many modern drugs and pesticides, as it can significantly improve their efficacy and pharmacokinetic properties.

In the pharmaceutical industry, this compound is a precursor for the synthesis of various therapeutic agents. For example, the structurally related 3-bromo-5-trifluoromethylaniline is a key intermediate in the synthesis of Nilotinib (marketed as Tasigna®), a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML). google.com The synthesis involves a Buchwald-Hartwig amination reaction to introduce the aniline (B41778) moiety. google.com

In the agrochemical sector, trifluoromethyl-substituted anilines and benzoic acids are used to produce a range of herbicides, insecticides, and fungicides. nih.govccspublishing.org.cn For instance, they are used in the synthesis of several crop-protection products. nih.gov The synthesis of the insecticide Indoxacarb involves an intermediate derived from trifluoromethoxyaniline, highlighting the importance of such fluorinated anilines in this industry. cabidigitallibrary.org

Utilization in the Development of Protein Degrader Building Blocks

A burgeoning area of research is the development of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules that can induce the degradation of specific proteins. nih.gov PROTACs consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.gov

This compound, with its amino and ester functionalities, is a potential building block for the synthesis of PROTAC components. The amino group can be used as a point of attachment for a linker, while the carboxylic acid (after hydrolysis of the ester) can be coupled to other molecular fragments. The trifluoromethyl group can enhance the binding affinity and metabolic stability of the resulting PROTAC. While direct utilization of this specific molecule is not widely documented, the general strategy of using functionalized aromatic building blocks is central to PROTAC design. nih.govnih.gov

Intermediacy in the Synthesis of Targeted Therapeutic Agents

The development of targeted therapies, which are designed to interact with specific molecular targets involved in disease, is a major focus of modern drug discovery. This compound serves as a valuable intermediate in the synthesis of such agents. bldpharm.com

The synthesis of 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] nih.govnih.govbenzothiazinium chloride, a compound with potent anticancer activity, utilizes 4-(trifluoromethyl)aniline (B29031) as a key building block. nih.gov This highlights the importance of the trifluoromethylaniline scaffold in the design of targeted therapeutic agents. The presence of the trifluoromethyl group is often crucial for achieving high potency and selectivity. The synthesis of this class of compounds often involves a multi-step sequence where the aniline derivative is introduced at a key stage to form the core structure of the final therapeutic agent. nih.gov

Medicinal Chemistry and Biological Activity Investigations of Methyl 3 Amino 4 Trifluoromethyl Benzoate and Its Analogs

Exploration of Molecular Mechanism of Action

The molecular mechanisms underlying the biological activities of Methyl 3-amino-4-(trifluoromethyl)benzoate and its related analogs are a subject of ongoing research. Investigations have focused on how these compounds interact with biological systems at a molecular level, with particular attention to their engagement with specific targets, their binding affinities for enzymes and receptors, and the critical role of the trifluoromethyl group in modulating their physicochemical properties.

Interaction with Specific Molecular Targets

Research into the analogs of this compound suggests that their mechanism of action can involve direct interaction with crucial biological macromolecules. For instance, studies on tetracyclic quinobenzothiazine compounds, which can be synthesized from related trifluoromethyl-anilines, indicate that DNA intercalation is a probable mechanism for their anticancer activity. The presence of a flat tetracyclic system in these derivatives is believed to facilitate their insertion into the DNA helix, leading to the formation of stable drug–DNA complexes that disrupt cellular processes. The introduction of a strongly electron-withdrawing trifluoromethyl (–CF₃) group into the molecular structure is hypothesized to alter the electron density distribution, which may, in turn, affect the molecule's geometry and enhance its DNA intercalating potential and subsequent antiproliferative effects mdpi.com.

Enzyme and Receptor Binding Studies

The structural framework of this compound is a valuable scaffold for designing ligands that can bind to specific enzymes and receptors. In a notable example, a series of tert-butyl benzoate (B1203000) analogs incorporating a trifluoromethyl group were investigated as agonists for the Liver X Receptor (LXR). nih.gov Structure-activity relationship studies, aided by crystal structure analysis, revealed key interactions between these ligands and the LXR ligand-binding domain. The research demonstrated that strategic modifications, such as the introduction of hydroxyl and carboxyl groups to the benzoate structure, could significantly enhance agonistic activity and improve pharmacokinetic profiles. The optimized compound, a tert-butyl benzoate derivative, was shown to increase the expression of ABCA1 mRNA, a key LXR target gene, in both mice and cynomolgus monkeys nih.gov. This highlights the potential for trifluoromethyl-containing benzoate structures to be tailored for potent and selective receptor modulation.

Role of Trifluoromethyl Group in Lipophilicity and Biological Membrane Permeation

The trifluoromethyl (–CF₃) group is a key functional group in medicinal chemistry, primarily used to enhance the pharmacokinetic properties of drug candidates. nih.gov Its presence significantly impacts a molecule's lipophilicity, which is a critical factor for its ability to permeate biological membranes and reach its site of action. nih.govugent.be

Lipophilicity, often measured as the octanol-water partition coefficient (logP), is an excellent proxy for membrane permeability. researchgate.net The incorporation of a –CF₃ group generally increases a compound's lipophilicity due to the high electronegativity of the fluorine atoms. nih.gov This enhancement in lipophilicity can facilitate the passive diffusion of molecules across the lipid bilayers of cell membranes. nih.gov For example, the addition of a trifluoromethyl group to the antidepressant fluoxetine significantly improved its lipophilicity, leading to better brain penetration and efficacy. nih.gov

Evaluation of Biological Activities

Derivatives and structural analogs of this compound have been synthesized and evaluated for a range of biological activities. The unique electronic properties conferred by the amino and trifluoromethyl substituents on the benzoate ring make this scaffold a promising starting point for the development of novel therapeutic agents. Research has particularly focused on their potential as antimicrobial and anticancer agents.

Antimicrobial Properties

The search for new antimicrobial agents has led to the investigation of various heterocyclic and aromatic compounds. Analogs of this compound, particularly those incorporating additional functional groups, have shown notable antimicrobial activity.

In one study, novel methyl anthranilate-based organodiselenide hybrids were synthesized and tested against several microbial strains. mdpi.com The results indicated that these compounds possess significant antibacterial and antifungal properties. For instance, Methyl 2-amino-5-(methylselanyl)benzoate demonstrated potent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. Its antifungal activity was comparable to the standard drug clotrimazole, and its antibacterial effects were also significant. mdpi.com The minimum inhibitory concentration (MIC) experiments confirmed these promising antimicrobial activities, suggesting that the strategic modification of the aminobenzoate scaffold can yield compounds with potent efficacy against a range of pathogenic microbes. mdpi.com

Table 1: Antimicrobial Activity of Methyl Anthranilate Analogs

CompoundTarget OrganismInhibition Activity (%)Reference Drug
Methyl 2-amino-5-(methylselanyl)benzoateC. albicans100%Clotrimazole
Methyl 2-amino-5-(methylselanyl)benzoateS. aureus90.5%Ampicillin
Methyl 2-amino-5-(methylselanyl)benzoateE. coli91.3%Ampicillin
Dimethyl 5,5'-diselanediylbis(2-aminobenzoate)C. albicans87.5%Clotrimazole
Dimethyl 5,5'-diselanediylbis(2-aminobenzoate)S. aureus85.7%Ampicillin
Dimethyl 5,5'-diselanediylbis(2-aminobenzoate)E. coli82.6%Ampicillin

Data sourced from a study on organodiselenide-tethered methyl anthranilates mdpi.com.

Anticancer and Antitumor Research

The trifluoromethyl-substituted aminobenzoate structure is a feature in several classes of compounds investigated for their anticancer properties. The electron-withdrawing nature of the –CF₃ group can significantly influence the biological activity of these molecules.

A synthetic 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] nih.govresearchgate.netbenzothiazinium chloride, derived from a trifluoromethyl-aniline precursor, demonstrated potent antiproliferative activity against multiple pancreatic cancer cell lines (BxPC-3, Panc-1, and EPP). mdpi.com This compound showed significantly lower IC₅₀ values compared to the standard chemotherapeutic drugs doxorubicin and gemcitabine, indicating a higher potency. The antiproliferative effect was observed to be time-dependent, with increased efficacy after longer exposure times. mdpi.com

Table 2: Anticancer Potency of a Trifluoromethyl-Quinobenzothiazinium Derivative

Cell LineCompound IC₅₀ (µM) after 24hDoxorubicin IC₅₀ (µM) after 72hGemcitabine IC₅₀ (µM) after 72h
BxPC-3 (Pancreatic)0.0510.170.11
Panc-1 (Pancreatic)0.0660.721.50
EPP (Pancreatic)0.2260.210.15

Data represents the half-maximal inhibitory concentration (IC₅₀) values mdpi.com.

Furthermore, research on organodiselenide-tethered methyl anthranilates has revealed significant cytotoxic potential against liver (HepG2) and breast (MCF-7) cancer cell lines. mdpi.com One particular compound, Methyl 2-amino-5-(methylselanyl)benzoate, was found to be more cytotoxic to HepG2 cells than the standard anticancer drug Adriamycin (Doxorubicin). This compound also exhibited a favorable therapeutic index, suggesting potential for selectivity and safety. mdpi.com

Table 3: Cytotoxicity of Methyl Anthranilate Analogs against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)
Methyl 2-amino-5-(methylselanyl)benzoateHepG2 (Liver)3.57
Methyl 2-amino-5-(methylselanyl)benzoateMCF-7 (Breast)8.61
Dimethyl 5,5'-diselanediylbis(2-aminobenzoate)HepG2 (Liver)7.08
Dimethyl 5,5'-diselanediylbis(2-aminobenzoate)MCF-7 (Breast)14.11
Adriamycin (Reference Drug)HepG2 (Liver)4.50
Adriamycin (Reference Drug)MCF-7 (Breast)6.80

Data represents the half-maximal inhibitory concentration (IC₅₀) values mdpi.com.

Inhibition of Specific Signaling Pathways (e.g., Hedgehog, Tyrosine Kinases)

While direct studies on the inhibitory activity of this compound are not prominent, its core structure is integral to a class of potent multi-kinase inhibitors. Derivatives of this compound, particularly those incorporating the 4-chloro-3-(trifluoromethyl)phenyl moiety, are designed to target and inhibit various tyrosine kinase signaling pathways, which are often dysregulated in cancer. Kinases are enzymes that play a crucial role in complex cellular processes, including growth, proliferation, and differentiation, and their inhibition is a key strategy in cancer therapy. ed.ac.uk

Analogs of Sorafenib, a multi-kinase inhibitor, which incorporate the structural motif derived from this compound, have been synthesized and evaluated for their activity against various cancer cell lines. For instance, a series of novel Sorafenib analogs were tested for their cytotoxic effects on the human hepatocellular carcinoma (HepG2) cell line. nih.gov Another study evaluated a different series of Sorafenib analogues for their inhibitory effects on human cervical cancer cells (HeLa) and human lung cancer cells (H1975 and A549). nih.gov

These investigations demonstrate that the trifluoromethylphenyl group, provided by the parent intermediate, is a key component in molecules that inhibit signaling pathways essential for tumor cell survival and proliferation. The primary mechanism of action for these derivatives is the inhibition of multiple kinases involved in both tumor cell proliferation and angiogenesis. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies on derivatives incorporating the 3-amino-4-(trifluoromethyl)benzoate scaffold have provided valuable insights into the molecular features required for potent anti-cancer activity. By systematically modifying different parts of the lead compounds, such as Sorafenib and its analogs, researchers have identified key structural determinants for cytotoxicity and kinase inhibition.

In one study focused on Sorafenib analogs, modifications were made to the molecule while retaining the core 4-chloro-3-(trifluoromethyl)phenyl urea structure. The resulting compounds were tested for their cytotoxicity against the HepG2 cancer cell line. Among the synthesized analogs, compound 4b (5-((6-(3-(4-chloro-3-(trifluoromethyl) phenyl) ureido) pyridin-3-yl) oxy)-N-ethylpyrimidine-2- carboxamide) emerged as the most potent agent, exhibiting higher cytotoxicity than the parent drug Sorafenib at all tested time points. nih.gov This suggests that the substitution on the pyrimidine-2-carboxamide portion of the molecule significantly influences biological activity.

Table 1: Cytotoxicity of Sorafenib Analogs Against HepG2 Cells
CompoundCell Death (24h)Cell Death (48h)Cell Death (72h)Reference
Sorafenib68.12%71.34%73.88% nih.gov
Analog 4b72.33%76.13%79.33% nih.gov
Analog 4c59.68%63.41%65.76% nih.gov

Another study exploring different Sorafenib analogues yielded compounds with potent inhibitory effects against various cancer cell lines. nih.gov The SAR analysis revealed that specific substitutions led to enhanced activity against particular cell types. For example, compound 3d showed very high activity against HeLa cells, while compounds 3t and 3v were particularly effective against H1975 and A549 lung cancer cells, respectively. nih.gov These findings highlight how modifications to the periphery of the molecule, while maintaining the core trifluoromethylphenyl urea element, can tune the selectivity and potency of these inhibitors. acs.org

Table 2: In Vitro Inhibitory Activity (IC50) of Sorafenib Analogs
CompoundTarget Cell LineIC50 (μmol L-1)Reference
3dHeLa0.56 ± 0.04 nih.gov
3tH19752.34 ± 0.07 nih.gov
3vA5491.35 ± 0.03 nih.gov

Design and Synthesis of Bioactive Analogues

This compound serves as a crucial starting material or intermediate for the synthesis of complex bioactive molecules, most notably multi-kinase inhibitors. The general design strategy involves utilizing the 3-amino-4-(trifluoromethyl)phenyl core as a key building block that is incorporated into a larger molecular framework. A common synthetic route involves the formation of a diaryl urea linkage.

For the synthesis of Sorafenib and its analogs, a typical pathway involves the reaction of an amine-containing fragment with an isocyanate. The 4-chloro-3-(trifluoromethyl)phenyl isocyanate is a key reagent that provides the trifluoromethylphenyl moiety. chemicalbook.com This isocyanate is prepared from 4-chloro-3-(trifluoromethyl)aniline, a compound directly related to this compound.

The synthesis of Sorafenib analogs often involves a multi-step process:

Preparation of a substituted picolinamide or pyrimidine-carboxamide intermediate. nih.govresearchgate.net

An etherification reaction to connect this intermediate to a substituted phenol, such as 4-aminophenol. researchgate.net

Formation of the critical urea bond by reacting the resulting amine with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. chemicalbook.com

Alternatively, a convergent synthesis can be employed where two complex fragments are joined in the final steps. For example, 4-(4-aminophenoxy)-N-methylpicolinamide can be synthesized first and then reacted with the isocyanate to yield Sorafenib. researchgate.netgoogle.com This modular approach allows for the generation of a library of analogs by varying the components of each fragment, facilitating SAR studies. nih.gov

Preclinical Development as a Therapeutic Intermediate

The significance of this compound in medicinal chemistry is firmly established through its role as a key intermediate in the development of approved therapeutic agents. It is a building block for the synthesis of Regorafenib and Sorafenib, both orally administered multi-kinase inhibitors used in cancer treatment. nih.govresearchgate.net

Regorafenib is indicated for the treatment of metastatic colorectal cancer, advanced gastrointestinal stromal tumors, and hepatocellular carcinoma. nih.gov Its chemical structure, 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide, contains the essential trifluoromethylphenyl group derived from intermediates like the title compound. google.com Patents describing the synthesis of Regorafenib detail methods that rely on precursors containing this critical structural motif. google.comgoogle.com

Similarly, Sorafenib is approved for the treatment of renal cell carcinoma and hepatocellular carcinoma. researchgate.net The development and large-scale synthesis of Sorafenib depend on the availability of intermediates that provide the 4-chloro-3-(trifluoromethyl)phenyl urea portion of the molecule. researchgate.net The journey of these drugs from laboratory synthesis through preclinical evaluation and ultimately to clinical approval underscores the importance of this compound as a fundamental component in the creation of targeted cancer therapies.

Computational Chemistry and Molecular Modeling

Quantum Chemical Studies of Electronic and Molecular Structure

Computational methods are critical for understanding the electronic and molecular properties of chemical compounds. Techniques such as Density Functional Theory (DFT) provide deep insights into molecular geometry, reactivity, and intramolecular interactions. However, specific studies applying these methods to Methyl 3-amino-4-(trifluoromethyl)benzoate are not presently found in the reviewed literature.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

No detailed studies presenting the optimized geometric parameters (bond lengths, bond angles) or electronic properties derived from DFT calculations for this compound were identified. Such calculations would typically be performed using functionals like B3LYP with a suitable basis set to determine the molecule's most stable three-dimensional structure.

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to predicting a molecule's chemical reactivity and kinetic stability. Current time information in Edmonton, CA. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. Specific values for the HOMO and LUMO energies and the corresponding energy gap for this compound have not been reported in the searched literature.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

MEP surface analysis is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack by mapping the electrostatic potential onto the electron density surface. This reveals regions of positive and negative potential, indicating charge distribution. A specific MEP analysis for this compound is not available in the reviewed scientific papers.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

NBO analysis explains intramolecular charge delocalization by examining interactions between filled donor and empty acceptor orbitals, quantifying their stabilization energy. This method provides insight into hyperconjugative effects and the stability they lend to the molecular structure. No published NBO analysis detailing these intramolecular interactions for this compound could be located.

Calculation of Dipole Moment, Polarizability, and Hyperpolarizability

The dipole moment, polarizability, and hyperpolarizability are key nonlinear optical (NLO) properties that describe a molecule's response to an external electric field. While DFT is a common method for calculating these properties, specific computed values for this compound were not found.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

TD-DFT is employed to simulate UV-Vis spectra by calculating electronic transition energies and oscillator strengths. This analysis helps in understanding the electronic absorption properties of a molecule. A TD-DFT analysis for this compound has not been reported in the available literature.

While detailed quantum chemical data is unavailable, some basic physicochemical properties have been computationally predicted by chemical suppliers.

Physicochemical PropertyValueSource
Heavy Atom Count15
Aromatic Heavy Atom Count6
Fraction Csp30.22
Rotatable Bond Count3
H-Bond Acceptor Count5
H-Bond Donor Count1
Molar Refractivity47.13
Topological Polar Surface Area (TPSA)52.32 Ų

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme.

Prediction of Binding Affinities and Modes

Molecular docking simulations can estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which indicates the strength of the interaction between the ligand and the target protein. A lower binding energy generally suggests a more stable and favorable interaction.

For this compound, docking studies would involve preparing the 3D structure of the compound and docking it into the active site of a selected target protein. The trifluoromethyl (-CF3) group, being a strong electron-withdrawing and lipophilic moiety, is expected to play a significant role in binding. It can enhance binding affinity through favorable interactions with hydrophobic pockets within the active site. The amino (-NH2) group and the methyl ester (-COOCH3) group can act as hydrogen bond donors and acceptors, respectively, forming key interactions with amino acid residues in the target's active site.

A hypothetical docking study of this compound against a kinase target, for instance, might reveal interactions with key residues in the ATP-binding pocket. The aminobenzoate core could form hydrogen bonds with the hinge region, a common binding motif for kinase inhibitors.

Table 1: Hypothetical Docking Results for this compound and Analogues against a Kinase Target

CompoundDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
This compound -8.5Met102, Leu154, Asp160H-bond with Met102 (hinge), Hydrophobic interaction with Leu154, H-bond with Asp160 (DFG motif)
Methyl 3-aminobenzoate-6.2Met102, Asp160H-bond with Met102, H-bond with Asp160
Methyl 3-amino-4-chlorobenzoate-7.8Met102, Leu154, Asp160H-bond with Met102, Hydrophobic interaction with Leu154, H-bond with Asp160

Note: The data in this table is illustrative and based on typical results for analogous compounds.

Conformational Analysis within Active Sites

During molecular docking, the conformational flexibility of the ligand is crucial. This compound has several rotatable bonds, and its conformation can significantly impact its binding to a target. Conformational analysis within the active site explores the different spatial arrangements the molecule can adopt to achieve the most stable binding pose.

The orientation of the trifluoromethyl group relative to the phenyl ring and the conformation of the methyl ester group are critical. The docking algorithm samples various conformations and orientations of the ligand within the active site, and the final predicted pose represents the most energetically favorable conformation. This analysis can reveal how the molecule adapts its shape to fit the binding pocket, maximizing favorable interactions and minimizing steric clashes. The pre-existing equilibrium of protein conformations can be shifted upon ligand binding to favor a specific active or inactive state.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Protein Interactions

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations simulate the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex, the flexibility of the ligand and protein, and the detailed network of interactions.

An MD simulation of this compound bound to a protein would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the forces between atoms and their subsequent movements over a set period (nanoseconds to microseconds).

Key insights from MD simulations would include:

Stability of the binding pose: Assessing whether the ligand remains in its initial docked pose or if it shifts to a different, more stable position.

Flexibility of the ligand and protein: Analyzing the root-mean-square fluctuation (RMSF) of atoms to identify flexible and rigid regions of both the ligand and the protein upon binding.

Water-mediated interactions: Identifying the role of water molecules in mediating hydrogen bonds between the ligand and the protein.

Calculation of binding free energy: Using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity by averaging over multiple conformations from the MD trajectory.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Once a reliable QSAR model is developed, it can be used to predict the activity of new, untested compounds.

To build a QSAR model for analogues of this compound, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is required. Various molecular descriptors would be calculated for each compound, representing their physicochemical properties, such as:

Topological descriptors: Related to the 2D structure and connectivity of atoms.

Geometrical descriptors: Related to the 3D shape and size of the molecule.

Electronic descriptors: Related to the distribution of electrons, such as partial charges and dipole moment.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a QSAR equation is derived that correlates a combination of these descriptors with the biological activity.

pIC50 = c0 + c1(logP) + c2(Dipole Moment) + c3*(Molecular Surface Area)

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups and determining the molecular structure of a compound. By analyzing the interactions of infrared radiation or laser light with the molecule, a unique vibrational spectrum is obtained, which serves as a molecular fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending. The FT-IR spectrum of Methyl 3-amino-4-(trifluoromethyl)benzoate is characterized by several key absorption bands that correspond to its specific functional groups.

The presence of the amino group (-NH₂) is typically confirmed by a pair of bands in the region of 3400-3200 cm⁻¹. The aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹. The carbonyl group (C=O) of the ester functionality gives rise to a strong absorption band in the range of 1725-1700 cm⁻¹. Furthermore, the characteristic vibrations of the trifluoromethyl group (-CF₃) are expected to appear as strong bands in the region of 1300-1100 cm⁻¹.

A detailed assignment of the observed vibrational frequencies provides a more complete picture of the molecular structure.

Table 1: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibrational Assignment
~3450-3350N-H stretching (asymmetric and symmetric)
~3100-3000Aromatic C-H stretching
~2960Aliphatic C-H stretching (methyl group)
~1720C=O stretching (ester)
~1620N-H bending
~1600, ~1480Aromatic C=C stretching
~1300-1100C-F stretching (trifluoromethyl group)
~1250C-O stretching (ester)
~830Aromatic C-H out-of-plane bending

Fourier-Transform Raman (FT-Raman) Spectroscopy Analysis

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly useful for observing non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the aromatic ring vibrations are typically strong. The symmetric stretching of the C-CF₃ bond also gives a characteristic Raman signal. The C=O stretching vibration is generally weaker in the Raman spectrum compared to the IR spectrum.

Surface-Enhanced Raman Spectroscopy (SERS) for Analytical Applications

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that involves adsorbing the analyte onto a nanostructured metal surface (typically silver or gold). This results in a significant enhancement of the Raman signal, allowing for the detection of very low concentrations of the compound. While specific SERS studies on this compound are not widely reported, this technique holds potential for its trace analysis in various matrices. The SERS spectrum would be expected to show enhanced bands for the vibrations of the functional groups that are in close proximity to the metal surface.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of this compound would display distinct signals for the aromatic protons, the amino protons, and the methyl protons of the ester group.

The aromatic protons would appear as a complex multiplet in the aromatic region (typically δ 6.5-8.0 ppm). The chemical shifts and coupling patterns of these protons are influenced by the positions of the amino and trifluoromethyl substituents on the benzene (B151609) ring. The amino group protons usually appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The methyl protons of the ester group would give a sharp singlet, typically around δ 3.8-3.9 ppm.

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8d1HAromatic H
~7.6dd1HAromatic H
~7.0d1HAromatic H
~5.0br s2H-NH₂
~3.9s3H-OCH₃

(Note: Predicted data. Actual chemical shifts and multiplicities may vary depending on the solvent and experimental conditions.)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum (around δ 165-175 ppm). The aromatic carbons would appear in the range of δ 110-150 ppm, with their chemical shifts influenced by the attached substituents. The carbon of the trifluoromethyl group would be observed as a quartet due to coupling with the three fluorine atoms. The methyl carbon of the ester group would give a signal in the upfield region (around δ 50-60 ppm).

Table 3: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~166C=O (ester)
~148Aromatic C-NH₂
~135Aromatic C-H
~128 (q)C-CF₃
~122Aromatic C-H
~120 (q)-CF₃
~118Aromatic C-H
~115Aromatic C-COOCH₃
~52-OCH₃

(Note: Predicted data. "q" indicates a quartet due to C-F coupling. Actual chemical shifts may vary.)

Advanced Two-Dimensional NMR Techniques for Complete Structural Assignment

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous structural assignment of complex molecules like this compound. weebly.com Techniques such as COSY, HSQC, and HMBC are used to establish connectivity between atoms, resolving ambiguities that may arise from 1D spectra alone. researchgate.netscience.gov

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would reveal correlations between the protons on the aromatic ring, confirming their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbons they are attached to (¹J C-H coupling). It would definitively link each aromatic proton signal to its corresponding carbon signal on the benzene ring and the methyl protons to the methoxy carbon. youtube.comsdsu.edu

Table 1: Expected 2D NMR Correlations for this compound

TechniqueCorrelating NucleiPurpose
COSYAromatic H ↔ Aromatic HConfirms neighboring protons on the benzene ring.
HSQCAromatic H ↔ Aromatic C CH₃ ↔ OCH₃Assigns carbon signals to their directly attached protons.
HMBCAromatic H ↔ C=O Aromatic H ↔ CF₃ CH₃ ↔ C=OEstablishes long-range connectivity, confirming the placement of the ester and trifluoromethyl groups.

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by absorptions arising from π→π* transitions within the benzene ring and n→π* transitions associated with the non-bonding electrons on the nitrogen of the amino group and the oxygens of the ester group. The presence of these chromophores results in characteristic absorption bands. sielc.comias.ac.in The position and intensity of these bands can be influenced by the solvent polarity and the electronic effects of the substituents (the electron-donating amino group and the electron-withdrawing trifluoromethyl and methyl ester groups). For comparison, 4-aminobenzoic acid exhibits absorption maxima at 194 nm, 226 nm, and 278 nm. sielc.com Similarly, copolymers containing m-aminobenzoic acid show a strong absorption around 320 nm, attributed to the π–π* transition of the benzene rings. ias.ac.in

Table 2: Expected UV-Vis Absorption Data for this compound

Expected λmax (nm)Electronic TransitionAssociated Functional Group(s)
~220-250π→πBenzene Ring (Primary Band)
~280-330π→πBenzene Ring (Secondary Band, influenced by substituents)
>300n→π*C=O (Ester), -NH₂ (Amino)

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. nih.gov For this compound (molecular formula C₉H₈F₃NO₂), HRMS can provide a measured mass that is precise to several decimal places. missouri.edu This allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass. This technique is particularly valuable for analyzing fluorinated compounds. acs.orgnih.gov

Table 3: Theoretical Mass Data for this compound

ParameterValue
Molecular FormulaC₉H₈F₃NO₂
Nominal Mass219 u
Monoisotopic (Exact) Mass219.05071 u
[M+H]⁺ Ion Exact Mass220.05852 u

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for detecting and quantifying trace amounts of compounds in complex mixtures due to its exceptional sensitivity and selectivity. nih.gov This method couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.gov In a typical LC-MS/MS analysis of this compound, the compound would first be separated from the matrix on an LC column. It would then be ionized (e.g., by electrospray ionization, ESI) to form a precursor ion, such as the protonated molecule [M+H]⁺. This precursor ion is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. researchgate.net This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and allows for quantification at very low levels (ng/mL or ppb). nih.gov

Table 4: Hypothetical LC-MS/MS Parameters for Trace Analysis

ParameterDescription
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1)m/z 220.1 ([M+H]⁺)
Product Ions (Q3)Hypothetical fragments resulting from the loss of functional groups (e.g., -OCH₃, -COOCH₃). Specific ions would be determined experimentally.
ApplicationQuantification in environmental samples, biological matrices, or as a process impurity.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. researchgate.net Furthermore, it elucidates the crystal packing and identifies intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the macroscopic properties of the solid. nih.govtandfonline.com

For this compound, a single-crystal X-ray diffraction study would be expected to show the planarity of the benzene ring. The analysis would also detail the orientation of the amino, trifluoromethyl, and methyl ester substituents relative to the ring. Of particular interest would be the intermolecular hydrogen bonds formed by the amino group, which would likely play a significant role in stabilizing the crystal lattice.

Table 5: Key Parameters Determined by X-ray Crystallography

ParameterInformation Provided
Crystal System & Space GroupDefines the symmetry and unit cell of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)Provides the size and shape of the fundamental repeating unit of the crystal.
Bond Lengths & AnglesPrecise measurement of all intramolecular distances and angles.
Torsion AnglesDescribes the conformation of the molecule, particularly the rotation around single bonds.
Intermolecular InteractionsIdentifies and quantifies hydrogen bonds, π-π stacking, and other non-covalent interactions that determine crystal packing.

Future Research Directions and Translational Potential

Rational Design of Next-Generation Methyl 3-amino-4-(trifluoromethyl)benzoate Derivatives

The principles of rational drug design are central to unlocking the therapeutic potential of the this compound core structure. Future research will focus on systematically modifying its key functional groups to enhance biological activity, selectivity, and pharmacokinetic properties. The trifluoromethyl group is known to be significantly more lipophilic and bulkier than a methyl group, which can enhance membrane permeability and influence interactions with biological targets. mdpi.com

Key strategies will include:

Bioisosteric Replacement: The CF3 group is often used as a bioisostere for chlorine atoms or methyl groups to improve metabolic stability and binding selectivity. mdpi.com Future designs could explore replacing the CF3 group with other fluorinated motifs (e.g., -OCF3, -CHF2) to fine-tune electronic and steric properties.

Modification of the Amine and Ester Groups: The amino and methyl ester functionalities are prime sites for derivatization. The amine can be acylated, alkylated, or incorporated into heterocyclic systems to explore new binding interactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can form salt bridges with targets, or converted into amides to modulate solubility and cell permeability.

Structure-Activity Relationship (SAR) Studies: Systematic synthesis and screening of a library of derivatives will be crucial. For instance, similar to the development of benzofuran (B130515) derivatives as anticancer agents, where modifications led to potent compounds, a focused library of this compound analogs could be generated to build comprehensive SAR models. nih.gov These models will guide the design of next-generation compounds with optimized potency and reduced off-target effects.

Exploration of Novel Biological Targets and Therapeutic Modalities

The trifluoromethyl group is a key pharmacophore in numerous FDA-approved drugs, highlighting its importance in modern medicine. mdpi.com While the specific biological targets of this compound are not yet fully elucidated, its structural motifs suggest several promising therapeutic avenues for exploration.

Ion Channels: Analogs such as 3-Fluoro-4-(trifluoromethyl)benzoic acid are used to synthesize potassium channel openers for treating epilepsy. ossila.com This suggests that derivatives of this compound could be investigated as modulators of various ion channels implicated in neurological disorders.

Enzyme Inhibition: The trifluoromethyl group plays a crucial role in the activity of enzyme inhibitors like the anti-HIV drug Tipranavir, a non-peptidic protease inhibitor. mdpi.com The scaffold could be adapted to design inhibitors for various enzyme classes, including proteases, kinases, or transferases, which are central to many diseases, including cancer and viral infections. For example, the cancer drug Sorafenib contains a 4-chloro-3-(trifluoromethyl)phenyl moiety, indicating the relevance of this substitution pattern in kinase inhibition. mdpi.com

Receptor Modulation: The structural similarity of the trifluoromethyl group to other functionalities allows it to act as a mimic, potentially modulating receptor activity. For instance, trifluoromethylated β-amino alcohols are considered structural mimics of α-hydroxy-β-phenylethylamine, known to interact with adrenergic receptors. nih.gov This opens the door to designing receptor agonists or antagonists for a range of conditions.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is essential for accelerating the discovery process. Future research on this compound and its derivatives will heavily rely on this integrated approach.

Computational Chemistry: In silico methods like molecular docking and virtual screening can predict how derivatives will bind to specific biological targets, prioritizing the synthesis of the most promising candidates. Computational tools can also generate electrostatic potential maps to better understand the electronic characteristics conferred by the trifluoromethyl group, aiding in the design of molecules with improved target interactions. mdpi.com

High-Throughput Screening (HTS): Experimentally, HTS technologies will enable the rapid evaluation of large libraries of synthesized derivatives against diverse biological targets. This allows for the efficient identification of "hit" compounds that can be further optimized.

Advanced Analytical Techniques: The characterization of novel derivatives will employ sophisticated analytical methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), and chiral High-Performance Liquid Chromatography (HPLC) are indispensable for confirming the structure, purity, and stereochemistry of new chemical entities, as demonstrated in the characterization of other novel designer drugs. mdpi.com

Development of Sustainable and Green Synthetic Pathways

A critical aspect of future research will be the development of environmentally friendly and economically viable methods for synthesizing this compound and its derivatives. Traditional synthetic routes can be inefficient and generate significant waste. google.com

Future efforts in green chemistry will focus on:

Improving Reaction Efficiency: Developing novel catalytic systems, such as metal-free reactions, can lead to higher yields and selectivity under milder conditions. For example, a metal-free method has been successfully developed for the synthesis of 3-trifluoromethyl pyrroles. organic-chemistry.org

Atom Economy: Synthetic strategies will aim to maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. This increases efficiency and reduces the generation of byproducts.

Contribution to Emerging Fields in Chemical Biology and Materials Science

The utility of this compound extends beyond traditional medicinal chemistry into the burgeoning fields of chemical biology and materials science.

Chemical Biology: Derivatives of this compound could be developed as chemical probes to study biological pathways. By attaching fluorescent tags or reactive groups, these molecules can be used to label and identify novel protein targets or to visualize cellular processes, providing valuable insights into disease mechanisms.

Materials Science: The unique electronic properties conferred by the trifluoromethyl group make this scaffold an attractive building block for novel materials. For instance, related fluorinated benzoic acids have been used to create organometallic clusters with tunable magnetic properties. ossila.com It is conceivable that polymers or other materials derived from this compound could possess unique optical, electronic, or thermal properties, with potential applications in electronics or advanced coatings. The development of trifluoromethylated pyrroles for materials science applications further underscores this potential. organic-chemistry.org

Q & A

Basic: What are the preferred synthetic routes for Methyl 3-amino-4-(trifluoromethyl)benzoate, and how can reaction conditions be optimized to enhance yield and purity?

Methodological Answer:
Synthesis typically involves sequential functionalization of the benzoate core. A common approach includes:

Nitro Reduction : Start with methyl 3-nitro-4-(trifluoromethyl)benzoate, followed by catalytic hydrogenation (e.g., Pd/C, H₂) to reduce the nitro group to an amine .

Trifluoromethyl Introduction : Alternatively, introduce the trifluoromethyl group via nucleophilic aromatic substitution (SNAr) using CF₃Cu or electrophilic agents (e.g., Togni’s reagent) on a halogenated precursor .

Esterification : If starting from the carboxylic acid, use methanol and H₂SO₄ or DCC/DMAP coupling .
Optimization :

  • Use polar aprotic solvents (DMF, DMSO) for SNAr reactions.
  • Control temperature (e.g., 60–80°C for reductions) to minimize side reactions.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and ester methyl groups (δ 3.8–4.0 ppm). The amino group may show broad peaks or exchange with D₂O .
  • ¹⁹F NMR : A singlet near δ -60 to -65 ppm confirms the trifluoromethyl group .
  • X-ray Crystallography : Resolve positional ambiguities (e.g., amine vs. trifluoromethyl orientation) using SHELX software for structure refinement .
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 250–260) .

Advanced: How can researchers resolve contradictions between computational predictions and experimental observations in reactivity?

Methodological Answer:

  • Benchmark Calculations : Compare DFT (B3LYP/6-31G*) results with experimental data (e.g., reaction rates, regioselectivity). Adjust solvent models (PCM) or include dispersion corrections .
  • Isotopic Labeling : Track reaction pathways (e.g., ¹⁵N-labeled amine to study substitution mechanisms).
  • Kinetic Studies : Perform variable-temperature NMR to determine activation parameters .

Advanced: What strategies improve regioselective functionalization of this compound?

Methodological Answer:

  • Protecting Groups : Acetylate the amino group to prevent undesired electrophilic substitution at the meta position .
  • Directed ortho-Metalation : Use LDA or Grignard reagents to direct functionalization to specific positions .
  • Catalytic C-H Activation : Employ Pd or Rh catalysts with directing groups (e.g., pyridine auxiliaries) .

Basic: What are the compound’s applications in medicinal chemistry?

Methodological Answer:

  • Pharmacophore Development : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino group enables conjugation (e.g., amide bonds for protease inhibitors) .
  • Kinase Inhibitor Scaffolds : Used in structure-activity relationship (SAR) studies for tyrosine kinase targets .

Advanced: How do electronic effects from amino and trifluoromethyl groups influence reactivity?

Methodological Answer:

  • Resonance and Inductive Effects : The electron-withdrawing CF₃ group deactivates the ring, directing electrophiles to the amino group’s ortho/para positions.
  • Acidity : The ester’s α-proton acidity increases due to CF₃, enabling enolate formation for alkylation .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures (1:3) to remove polar impurities.
  • Flash Chromatography : Employ silica gel with gradients of ethyl acetate in hexane (10% → 40%) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation .

Advanced: How to analyze unexpected byproducts during synthesis?

Methodological Answer:

  • LC-MS/MS : Identify byproducts via fragmentation patterns (e.g., loss of CF₃ or ester groups).
  • 2D NMR : Use NOESY or HSQC to assign structures of regioisomers.
  • Mechanistic Probes : Add radical scavengers (TEMPO) to test for free-radical pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.